Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
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Overview
Description
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine is a chemical compound with the molecular formula C14H18F3NO and a molecular weight of 273.29 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hexahydroazepine ring. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves several steps, typically starting with the preparation of the trifluoromethoxyphenylmethyl intermediate. This intermediate is then reacted with a suitable azepine precursor under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine involves its interaction with molecular targets through its trifluoromethoxy group. This group can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-3-[[3-(methoxy)phenyl]methyl]-1H-azepine: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
Hexahydro-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine: The presence of a trifluoromethyl group instead of a trifluoromethoxy group alters the compound’s interactions and stability.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTHLGACDUDISW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747886 |
Source
|
Record name | 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158747-82-0 |
Source
|
Record name | 3-{[3-(Trifluoromethoxy)phenyl]methyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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